6-Chloropiperonal
Overview
Description
6-Chloropiperonal is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related chlorinated compounds and their analysis in various contexts. For instance, the first paper discusses the analysis of chloroanisoles and chlorophenols in biological tissue, which are chlorinated aromatic compounds similar to 6-chloropiperonal . The second paper focuses on the monitoring of 6-chloronicotinic acid in human urine, which is a metabolite of the pesticide imidacloprid and contains a chlorine atom in its structure . These studies suggest that the analysis of chlorinated compounds, including 6-chloropiperonal, is significant in environmental and biological monitoring.
Synthesis Analysis
The synthesis of 6-chloropiperonal is not explicitly covered in the provided papers. However, the methodologies used for the analysis of similar chlorinated compounds could potentially be adapted for the synthesis and analysis of 6-chloropiperonal. For example, the method of ethylation and gas chromatography used in the first paper could be relevant for the synthesis or purification steps of 6-chloropiperonal .
Molecular Structure Analysis
Neither of the provided papers directly analyzes the molecular structure of 6-chloropiperonal. However, the structure of 6-chloronicotinic acid mentioned in the second paper includes a chlorine atom and a pyridine ring, which could be structurally related to the piperonal part of 6-chloropiperonal . Understanding the molecular structure of related compounds can provide insights into the reactivity and properties of 6-chloropiperonal.
Chemical Reactions Analysis
The chemical reactions involving 6-chloropiperonal are not discussed in the provided papers. However, the papers do deal with the analysis of chlorinated compounds, which often undergo reactions such as dechlorination, substitution, and oxidation . These types of reactions could also be relevant to 6-chloropiperonal, given its chlorinated nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-chloropiperonal are not detailed in the provided papers. However, the analysis techniques described, such as solid-phase extraction and gas chromatography-tandem mass spectrometry, are commonly used to determine such properties of chemical compounds . These methods could be applied to 6-chloropiperonal to ascertain its properties, such as solubility, volatility, and stability.
Scientific Research Applications
Photosensitizing Agents in Cancer Therapy : 6-Chloropiperonal derivatives, specifically chlorins, have been studied for their potential in photodynamic therapy (PDT) of cancer. Boronated derivatives of chlorin e6, a chlorin derived from 6-Chloropiperonal, have shown increased binding to albumin and potent sensitization of cells to illumination, indicating potential for enhanced efficacy in PDT (Ol’shevskaya et al., 2009).
Synthesis of Novel Pharmaceuticals : Research has been conducted on synthesizing new pharmaceutical compounds using 6-Chloropiperonal. For instance, the synthesis of nalorphine-6-sulfate and -glucuronide from 6-Chloropiperonal has been explored for enhanced analgesic effects and potential opioid receptor interaction (Oguri et al., 1984).
Antioxidant Properties in Environmental Toxicology : Studies have shown that 6-Gingerol-rich fraction from Zingiber officinale, which can be synthesized using 6-Chloropiperonal, exhibits protective properties against oxidative damage and inflammation, suggesting its potential use in mitigating environmental toxicants such as chlorpyrifos (Abolaji et al., 2017).
Development of Boron Neutron Capture Therapy Agents : 6-Chloropiperonal derivatives have been utilized in the synthesis of boronated chlorin e6 conjugates for boron neutron capture therapy (BNCT), a novel cancer treatment strategy. These conjugates have shown potential in targeting and accumulating in cancer cells, though their efficacy in BNCT requires further investigation (Bregadze et al., 2009).
Synthesis of Alkaloids : 6-Chloropiperonal has been used as a starting material in the total synthesis of novel alkaloids with potential biological activity. This demonstrates its utility in the field of natural product synthesis and medicinal chemistry (Razafimbelo et al., 1996).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNADRCOROWLJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166674 | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropiperonal | |
CAS RN |
15952-61-1 | |
Record name | 6-Chloropiperonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15952-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropiperonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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